Product packaging for 14-Deoxy-11-oxoandrographolide(Cat. No.:)

14-Deoxy-11-oxoandrographolide

Cat. No.: B12421742
M. Wt: 348.4 g/mol
InChI Key: WZHWNAKOQGIEEB-NDLGOLERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-Deoxy-11-oxoandrographolide is a diterpenoid lactone compound identified as a constituent of the medicinal plant Andrographis paniculata (Burm. f.) Nees . This plant, traditionally known as the "King of Bitters," is used in various traditional medicine systems, and its bioactive constituents, particularly diterpenoids like andrographolide, are the subject of modern scientific investigation . While specific mechanistic studies on this compound are limited in the current literature, it is recognized among the principal diterpenoids found in the plant . Research on related diterpenoids from Andrographis paniculata , such as andrographolide and 14-deoxy-11,12-didehydroandrographolide, has revealed a range of promising pharmacological activities. These include notable liver-protective (hepatoprotective) effects, which are often linked to antioxidant mechanisms, such as the activation of the Nrf2 antioxidant signaling pathway, and anti-inflammatory properties, potentially through the modulation of pathways like NF-κB . Other related compounds have also demonstrated cardiovascular effects, including hypotensive and vasorelaxant activity . Given its structural similarity to these bioactive analogues, this compound is a compound of interest for researchers exploring natural product chemistry, hepatoprotection, inflammation, and cardiovascular function. Further investigation is warranted to fully elucidate its specific mechanisms of action and research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O5 B12421742 14-Deoxy-11-oxoandrographolide

Properties

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one

InChI

InChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1

InChI Key

WZHWNAKOQGIEEB-NDLGOLERSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C(=O)CC3=CCOC3=O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O

Origin of Product

United States

Chemical Synthesis and Semisynthesis of 14 Deoxy 11 Oxoandrographolide and Its Analogues

Microbial Transformation Pathways and Metabolite Generation

Microbial transformation serves as an effective method for structural modification of natural products, offering high stereo- and region-selectivity under mild, environmentally friendly conditions. researchgate.net While direct microbial transformation studies on 14-Deoxy-11-oxoandrographolide are not extensively detailed, research on closely related andrographolide (B1667393) analogues, such as 14-deoxy-11,12-didehydroandrographolide (B31429) and 14-deoxyandrographolide (B149799), provides significant insight into potential metabolic pathways.

The fungus Cunninghamella blakesleana (AS 3.970) has been utilized to transform both 14-deoxy-11,12-didehydroandrographolide (identified as compound 'a') and 14-deoxyandrographolide (compound 'b'). researchgate.netresearchgate.net This process yielded a total of sixteen metabolites, including four new compounds. researchgate.netresearchgate.net The transformations primarily involved reactions such as hydroxylation, oxidation, and epoxidation. researchgate.net

For instance, the microbial transformation of 14-deoxyandrographolide by Mucor spinosus (AS 3.2450) starting from neoandrographolide (B1678159) yielded ten metabolites, including new compounds like 7β-hydroxy-3,14-dideoxyandrographolide and 8α,17β-epoxy-3,14-dideoxyandrographolide. researchgate.net These studies highlight common metabolic routes for this class of compounds, which likely apply to this compound as well.

Table 1: Metabolites Generated from Microbial Transformation of Andrographolide Analogues by Cunninghamella blakesleana

Parent Compound Metabolite Chemical Name Type of Transformation Reference
14-deoxy-11,12-didehydroandrographolide a7 (New) 3α,12S,19-trihydroxy-8(17),9(11)-ent-labdadien-16,15-olide Hydroxylation researchgate.netresearchgate.net
14-deoxyandrographolide b2 (New) 3-oxo-8α,17β-epoxy-14-deoxyandrographolide Oxidation, Epoxidation researchgate.netresearchgate.net
14-deoxyandrographolide b6 (New) 3α,17,19-trihydroxy-8,13-ent-labdadien-16,15-olide Hydroxylation researchgate.netresearchgate.net

Targeted Chemical Modifications and Derivatization Strategies

Targeted chemical modification of the andrographolide scaffold is a primary strategy for developing analogues with improved properties. humanjournals.com Research has focused on modifying the hydroxyl groups at positions C-3 and C-19, as well as the exocyclic double bond, to study structure-activity relationships (SAR). buu.ac.th

A common precursor for these modifications is 14-deoxy-11,12-didehydroandrographolide, which can be synthesized from the naturally occurring andrographolide. buu.ac.thnih.gov Key derivatization strategies include:

Silylation and Etherification: The hydroxyl groups, particularly at C-19, are targeted for modification. For example, silylation at C-19 using triisopropylsilyl chloride (TIPSCl) in pyridine (B92270) yields compounds like 19-O-TIPS-14-deoxy-11,12-didehydroandrographolide. buu.ac.th The introduction of bulky groups such as silyl (B83357) ethers or triphenylmethyl ether at C-19 has been shown to increase cytotoxic activity against cancer cells. buu.ac.th

Acetylation: The hydroxyl groups can be converted to acetyl esters.

Epoxidation: The exocyclic double bond at C-8(17) is susceptible to epoxidation. Treatment of 14-deoxy-11,12-didehydroandrographolide with meta-chloroperoxybenzoic acid (m-CPBA) results in an isomeric mixture of 8,17-epoxy-14-deoxy-11,12-didehydroandrographolide. buu.ac.th

Derivatization for Analysis: For analytical purposes, such as High-Performance Thin-Layer Chromatography (HPTLC), derivatization reagents like Anisaldehyde-Sulphuric Acid are used. ijrap.netijcr.info This reagent reacts with the compounds on the TLC plate upon heating, allowing for visualization and quantification. ijrap.netijcr.info

These modifications are crucial for exploring how different functional groups influence the biological profile of the parent molecule. humanjournals.combuu.ac.th

Development of Novel this compound Analogues

The development of novel analogues aims to enhance specific biological activities, such as anticancer or anti-inflammatory effects. researchgate.netphcogrev.com Semisynthesis starting from andrographolide or its close derivatives has yielded a series of new compounds with promising activities. buu.ac.thnih.gov

For example, a series of analogues of 14-deoxy-11,12-didehydroandrographolide were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including cholangiocarcinoma. buu.ac.thnih.gov The modifications included the introduction of silyl ethers, alkyl ethers, and acetyl groups at the C-3 and C-19 hydroxyl positions, and epoxidation of the exo-methylene group. buu.ac.th

Table 2: Examples of Novel 14-deoxy-11,12-didehydroandrographolide Analogues and Their Activity

Analogue Name Modification Strategy Reported Activity Reference
19-O-TIPS-14-deoxy-11,12-didehydroandrographolide (3a) Silylation at C-19 Increased cytotoxicity compared to parent compound buu.ac.th

The results from these studies indicated that introducing silyl ether or triphenylmethyl ether groups at C-19 led to increased cytotoxicity. buu.ac.th Furthermore, certain epoxy analogues demonstrated potent and selective cytotoxic effects against cholangiocarcinoma cell lines. buu.ac.thresearchgate.net These findings underscore the importance of structural modification in the development of new therapeutic agents from the andrographolide family. nih.gov

Preclinical Biological Activities and Therapeutic Potential in in Vitro and in Vivo Models

Anti-inflammatory Effects in Cellular and Animal Models

14-Deoxy-11-oxoandrographolide has demonstrated significant anti-inflammatory properties in various preclinical models. A key mechanism underlying these effects is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a critical regulator of the inflammatory response. In a study utilizing LPS/IFN-γ stimulated RAW 264.7 macrophages, several derivatives of andrographolide (B1667393), including analogues of 14-deoxy-11,12-didehydroandrographolide (B31429), were shown to significantly inhibit the transcriptional activity of NF-κB. This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.

Research has consistently shown that treatment with compounds derived from Andrographis paniculata, including 14-deoxy-11,12-didehydroandrographolide, results in a significant decrease in the secretion of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, the secretion of macrophage inflammatory protein-2 (MIP-2) and nitric oxide (NO), both of which play roles in inflammation, was also diminished in stimulated macrophage cells. In animal models, andrographolide, a related compound, has been shown to be as effective as dexamethasone (B1670325) in inhibiting the release of TNF-α from mouse peritoneal macrophages. In a mouse model of allergic lung inflammation, andrographolide significantly inhibited the elevation of TNF-α and GM-CSF levels in bronchoalveolar fluid and almost completely abolished the accumulation of lymphocytes and eosinophils. These findings highlight the potential of this compound and related compounds to modulate inflammatory responses in both cellular and whole-organism contexts.

Anticancer and Cytotoxic Activities in Cell Lines

The anticancer potential of this compound and its analogues has been explored across a variety of human cancer cell lines, revealing significant cytotoxic activity. One of the primary mechanisms contributing to its anticancer effect is the induction of apoptosis, or programmed cell death. In a study on leukemic U937 cells, a related compound, 14-deoxy-11,12-didehydroandrographolide, was found to be the most potent among four isolated biomolecules, with an IC50 value of 13 μM. This compound induced apoptosis in a concentration-dependent manner, mediated through the elevated activation of caspase-3 and caspase-9. Furthermore, it caused an increase in the sub-G0-G1 cell population, indicative of apoptotic cells. The induction of apoptosis is a critical therapeutic goal in cancer treatment, and these findings suggest a promising avenue for the application of this compound.

Derivatives of 14-deoxy-11,12-didehydroandrographolide have shown particular efficacy against cholangiocarcinoma. Analogues 5a and 5b exhibited potent cytotoxicity with ED50 values of 3.37 and 3.08 μM on KKU-M213 cell lines, and 2.93 and 3.27 μM on KKU-100 cell lines, respectively. Synthetic analogues of 14-deoxy-12-hydroxy-andrographolide have also been evaluated against a panel of cancer cell lines, with some demonstrating significantly greater potency than the parent compound. For example, analog 2j was found to be 6–35 times more potent than the parent compound and the anticancer agent ellipticine (B1684216) on all tested cell lines except for LU-1 cancer cells.

The table below summarizes the cytotoxic activities of this compound analogues against various cancer cell lines.

Compound/AnalogueCancer Cell LineActivity MetricValue
14-deoxy-11,12-didehydroandrographolideU937 (Leukemia)IC5013 µM
Analogue 5aKKU-M213 (Cholangiocarcinoma)ED503.37 µM
Analogue 5bKKU-M213 (Cholangiocarcinoma)ED503.08 µM
Analogue 5aKKU-100 (Cholangiocarcinoma)ED502.93 µM
Analogue 5bKKU-100 (Cholangiocarcinoma)ED503.27 µM

Antiviral Efficacy in Preclinical Research (e.g., Dengue Virus, Hepatitis Viruses)

Preclinical studies have indicated that this compound and its parent compounds possess antiviral properties, particularly against flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV). One analogue, ZAD-1, demonstrated better activity against both ZIKV and DENV than the parental andrographolide. At concentrations of 10 and 25 µM, ZAD-1 significantly reduced the number of ZIKV-infected cells and viral production. A proteomic analysis of human A549 cells treated with ZAD-1 identified four differentially expressed proteins, suggesting that the antiviral mechanism may involve modulation of host cellular processes.

While direct studies on this compound against hepatitis viruses are less prevalent in the available literature, research on the broader extracts of Andrographis paniculata and its constituent flavonoids suggests a potential role in regulating hepatitis B virus (HBV) replication. Computational and experimental studies have shown that flavonoids from this plant can impact HBV pathogenesis. Further investigation is needed to specifically elucidate the efficacy and mechanism of this compound against hepatitis viruses.

Antileishmanial Activity in Experimental Parasitological Models

This compound has shown significant antileishmanial activity in in vivo experimental models. In a study using a hamster model of Leishmaniasis, subcutaneous injection of the free drug reduced the spleen parasite load by 39%. The efficacy of the compound was substantially enhanced when delivered via different drug carrier systems.

When incorporated into liposomes, niosomes, and microspheres, the reduction in parasite load increased to 78%, 91%, and 59%, respectively. This suggests that novel delivery mechanisms can significantly improve the therapeutic potential of this compound against visceral Leishmaniasis. The study also noted that the drug in these delivery modes, particularly in liposomal and niosomal forms, showed no apparent immediate toxicity. These findings underscore the potential of this compound as a promising candidate for the development of new treatments for Leishmaniasis, a challenging parasitic disease.

Neuroprotective Properties in Preclinical Disease Models

Emerging evidence suggests that this compound and related compounds possess neuroprotective properties, particularly in models of Parkinson's disease (PD). The andrographolide-lipoic acid conjugate AL-1, a newly synthesized molecule, has been investigated for its neuroprotective effects. In vitro, AL-1 was found to significantly prevent 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in SH-SY5Y cells and primary cerebellar granule neurons.

In a mouse model of Parkinson's disease, AL-1 rescued the 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced loss of tyrosine hydroxylase (TH)-positive neurons, improved behavioral impairment, and elevated striatal levels of dopamine (B1211576) and its metabolites. The neuroprotective mechanism of AL-1 is believed to involve anti-oxidation and the inhibition of NF-κB activation. Specifically, AL-1 significantly ameliorated the decreased expression of TH protein in the substantia nigra and inhibited the up-regulation of phosphorylated NF-κB p65 both in vitro and in vivo. These findings suggest that this compound and its derivatives could be valuable in the development of therapies for neurodegenerative disorders like Parkinson's disease.

Antioxidant Mechanisms and Cellular Protection

This compound contributes to cellular protection through its antioxidant mechanisms. In a study on mice with steatohepatitis induced by a high-fat and high-cholesterol diet, treatment with a related compound, deAND, led to an increase in hepatic glutathione (B108866) (GSH) content and glutathione reductase activity. Glutathione is a major endogenous antioxidant, and its increased levels and associated enzyme activity indicate an enhanced cellular capacity to combat oxidative stress.

Furthermore, deAND treatment was associated with an upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA expression and heme oxygenase-1 (HO-1) protein expression. The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Activation of this pathway leads to the production of various antioxidant and cytoprotective enzymes. In the context of diabetic nephropathy, andrographolide has been shown to alleviate oxidative stress in podocytes under high glucose conditions. It achieved this by reducing intracellular reactive oxygen species (ROS) levels and restoring the GSH/GSSG ratio. These antioxidant effects are crucial for protecting cells from damage induced by various pathological conditions.

Investigation in Other Preclinical Disease Models (e.g., Antidiabetic, Hepatoprotective)

The therapeutic potential of this compound and its analogues extends to other preclinical disease models, notably in the areas of diabetes and liver protection.

Hepatoprotective Effects: In a mouse model of steatohepatitis induced by a high-fat and high-cholesterol (HFHC) diet, 14-deoxy-11,12-didehydroandrographolide (deAND) demonstrated significant hepatoprotective effects. Treatment with deAND for seven weeks reduced plasma alanine (B10760859) aminotransferase activity, a marker of liver damage, and lowered hepatic cholesterol accumulation, tumor nuclear factor-α levels, and histological lesions. Furthermore, after 11 weeks of treatment, deAND suppressed the increased levels of NOD-like receptor protein 3 (NLRP3), caspase-1, and interleukin-1β proteins in the liver, indicating a reduction in inflammasome activation. These findings highlight the potential of this compound to ameliorate diet-induced steatohepatitis and liver injury by exerting both antioxidant and anti-inflammatory activities.

Elucidation of Molecular and Cellular Mechanisms of Action

Molecular Docking and Computational Studies of Ligand-Target Interactions

Computational methods, particularly molecular docking, have been employed to predict the binding affinity of 14-Deoxy-11-oxoandrographolide with viral protein targets. These studies provide insight into the potential therapeutic applications of the compound by modeling its interaction at the molecular level.

A key computational study investigated the potential of various phytoconstituents from Andrographis paniculata to act as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The study calculated the binding free energy of this compound with the protease, offering a quantitative measure of its binding potential. nih.gov

CompoundTarget ProteinBinding Energy (kcal/mol)Source
This compoundSARS-CoV-2 Main Protease (Mpro/3CLpro)-6.70 nih.gov

Cellular Modulations (e.g., Apoptosis Induction, Cell Cycle Arrest, Immunomodulation in Research Models)

The direct effects of this compound on specific cellular processes such as apoptosis induction and cell cycle arrest are not extensively detailed in the available scientific literature. However, broader pharmacological activities have been reported, suggesting it does modulate cellular responses.

The compound has been noted for its anti-inflammatory and antidiabetic activities. researchgate.net Furthermore, in vivo research has demonstrated that this compound possesses antileishmanial activity in golden hamsters infected with leishmaniasis, indicating an interaction with host immune responses or a direct effect on the parasite. researchgate.net The precise mechanisms driving these outcomes, including specific immunomodulatory pathways or direct effects on cell survival and proliferation, require further investigation.

Gene Expression and Transcriptional Regulation Studies

Specific studies detailing the effects of this compound on gene expression and transcriptional regulation are not available in the reviewed literature. The influence of this particular compound on the expression of specific genes or its interaction with transcription factors has not yet been characterized.

Structure Activity Relationship Sar Studies of 14 Deoxy 11 Oxoandrographolide and Its Derivatives

Identification of Key Structural Moieties for Biological Activity

14-Deoxy-11-oxoandrographolide is a labdane diterpenoid characterized by the absence of a hydroxyl group at the C-14 position and the presence of a ketone group at the C-11 position when compared to its parent compound, andrographolide (B1667393). While specific studies detailing the key structural moieties of this compound for its biological activities are not extensively available, some inferences can be drawn from related compounds. For instance, in vitro antioxidant activity has been noted for fractions containing this compound. researchgate.net The core diterpene lactone structure is fundamental to the biological properties of this class of compounds.

Correlation between Chemical Modifications and Potency/Selectivity in Experimental Models

The scientific literature lacks substantial data on the synthesis of derivatives specifically from this compound and the subsequent evaluation of their potency and selectivity. Research on the chemical modification of diterpenoids from Andrographis paniculata has predominantly focused on more abundant compounds like andrographolide and 14-deoxy-11,12-didehydroandrographolide (B31429). buu.ac.thnih.govmdpi.com These studies have shown that modifications at the C-3, C-19, and C-14 hydroxyl groups, as well as the α,β-unsaturated γ-lactone ring of andrographolide, can significantly impact cytotoxic and anti-inflammatory activities. mdpi.comnih.gov However, similar systematic studies originating from this compound have not been prominently reported.

Comparative Analysis with Parent Andrographolide and Other Diterpenoids

This compound is one of several diterpenoids isolated from Andrographis paniculata, alongside andrographolide, 14-deoxyandrographolide (B149799), and 14-deoxy-11,12-didehydroandrographolide. researchgate.net Comparative studies that include this compound are infrequent.

Research comparing other derivatives has yielded significant insights. For example, studies comparing andrographolide and 14-deoxy-11,12-didehydroandrographolide have shown differences in their biological effects, such as their ability to attenuate high glucose-induced fibrosis and apoptosis in renal cells, where 14-deoxy-11,12-didehydroandrographolide showed more potent activity in reducing certain markers. nih.gov Another study indicated that both compounds could inhibit cytochrome P450 enzymes. nih.gov These findings highlight that even subtle structural differences among these diterpenoids can lead to distinct biological profiles. A direct and detailed comparative analysis of the biological potency of this compound against andrographolide and other related diterpenoids awaits further investigation.

Preclinical Drug Delivery Systems Research

Encapsulation in Liposomal Carriers for Enhanced Efficacy in Animal Models

Liposomal encapsulation of 14-Deoxy-11-oxoandrographolide has been investigated as a method to improve its therapeutic efficacy. In preclinical animal models of leishmaniasis, liposome-incorporated this compound demonstrated a significant enhancement in activity compared to the free drug. nih.govias.ac.in

In one key study, the efficacy of different formulations was evaluated in a hamster model. The administration of the free compound resulted in a 39% reduction in spleen parasite load. However, when encapsulated within liposomes, the reduction in parasite load increased substantially to 78%. nih.govias.ac.in This enhancement is attributed to the inherent advantages of liposomal delivery, which can improve the pharmacokinetic profile of the encapsulated drug. nih.gov The liposomal formulation of this compound showed improved outcomes without immediate apparent toxicity in the animal models studied. nih.govias.ac.in

Table 1: Efficacy of Liposomal this compound in a Hamster Model

Formulation Reduction in Spleen Parasite Load (%)
Free this compound 39%

Data sourced from studies on hamster models of Leishmaniasis. nih.govias.ac.in

Niosomal and Microsphere Formulations for Investigational Delivery Approaches

Beyond liposomes, other carrier systems for this compound have been explored in preclinical settings, including niosomes and microspheres. nih.gov Niosomes, which are vesicles composed of non-ionic surfactants, have shown considerable promise. nih.govmdpi.com In comparative studies, niosomal formulations of this compound exhibited the highest efficacy in reducing spleen parasite load in infected hamsters, achieving a 91% reduction. nih.govias.ac.in

Microsphere-based delivery has also been evaluated. While the microsphere-incorporated drug was more effective than the free compound, its efficacy was lower than that of the liposomal and niosomal formulations, showing a 59% reduction in parasite load. nih.govias.ac.in Research suggests a potential inverse relationship between the size of the carrier and its efficacy in this specific animal model, with the smaller niosomes and liposomes demonstrating greater activity than the larger microspheres. ias.ac.in

Table 2: Comparative Efficacy of Different Carrier Systems for this compound

Delivery System Reduction in Spleen Parasite Load (%)
Niosomes 91%
Liposomes 78%
Microspheres 59%

Data from a comparative in vivo study in a hamster model. nih.govias.ac.in

Research on Drug Release Profiles in Experimental Systems

For a related compound, 14-Deoxy-11,12-didehydroandrographolide (B31429), an in vitro time-release study using a chitosan-based nano-encapsulation system demonstrated a sustained release profile. wjpmsonline.com This suggests that formulating these andrographolide (B1667393) derivatives into nanocarriers can modulate their release. The encapsulation efficiency for this related compound was reported to be as high as 82.5%. wjpmsonline.com Such studies on analogous compounds highlight the potential for developing controlled-release formulations of this compound to optimize its therapeutic effects, although further specific research is required. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Molecular Targets and Pathways

The primary identified biological activity of 14-Deoxy-11-oxoandrographolide is its effect against Leishmania parasites. However, the precise molecular targets and biochemical pathways within the parasite that are disrupted by the compound remain an area for future exploration. Identifying these targets is a critical step in understanding its mechanism of action and potential for further development. Future research should focus on target deconvolution studies, which could involve affinity chromatography, proteomics-based approaches, or genetic screening in Leishmania to pinpoint the specific proteins or enzymes with which the compound interacts.

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

There is a clear gap in the application of advanced omics technologies to study this compound. Future studies could leverage these technologies to gain a systems-level understanding of the compound's effects.

Proteomics: Analyzing changes in the proteome of Leishmania parasites or host cells after treatment with the compound could reveal affected pathways and potential off-target effects.

Metabolomics: Studying the metabolic fingerprint of treated parasites could identify specific metabolic pathways that are inhibited, providing further insight into the compound's mechanism of action. One study has utilized metabolomics to analyze the chemical constituents of the source plant, Andrographis paniculata, but not to investigate the biological effects of the isolated compound itself.

Development of Standardized Preclinical Research Protocols

Initial preclinical research has provided a foundational protocol for evaluating this compound. A key study established a hamster model of visceral leishmaniasis to assess the compound's efficacy. nih.govniscpr.res.in

Key Parameters of the Established Preclinical Protocol

Parameter Description
Animal Model Hamster
Disease Model Visceral Leishmaniasis
Route of Administration Subcutaneous Injection
Efficacy Endpoint Reduction of spleen parasite load

| Formulations Tested | Free drug, Liposomes, Niosomes, Microspheres |

This existing model serves as a starting point. Future work should focus on developing more comprehensive and standardized protocols. This includes establishing pharmacokinetic profiles, defining the therapeutic window, and using multiple, validated animal models to confirm efficacy. The development of standardized protocols is essential for generating reproducible data that can support further development. nih.govniscpr.res.in

Investigation of Synergistic Effects with Other Bioactive Compounds in Research Contexts

The potential for this compound to act synergistically with other compounds is an unexplored area of research. While studies have noted that crude extracts of Andrographis paniculata can sometimes show more significant effects than pure andrographolide (B1667393), suggesting synergistic interactions between its various components, these interactions have not been specifically investigated for this compound. mdpi.com

Future research could investigate the compound in combination with existing antileishmanial drugs or other natural products. Such studies would aim to identify combinations that could lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development in a research setting.

Q & A

Basic Research Questions

Q. How is 14-Deoxy-11-oxoandrographolide identified and isolated from Andrographis paniculata?

  • Methodology : The compound is isolated via ethanol fractionation followed by chromatographic techniques (e.g., HPLC). Structural confirmation employs spectral analysis (NMR, MS) and comparison with reference data. Co-occurring compounds like valine and linolenic acid are identified through comparative retention times and mass fragmentation patterns .

Q. What in vitro models demonstrate the cytotoxic activity of this compound?

  • Experimental Design : Cytotoxicity is assessed using HepG2 liver cancer cells with an IC50 of 2.82 µg/mL via MTT assays. Anti-angiogenic activity is evaluated through endothelial cell tube formation assays, where the compound inhibits neovascularization critical for tumor growth .

Q. How does this compound interact with proteins like β-lactoglobulin?

  • Molecular Docking : Docking studies (e.g., AutoDock Vina) reveal a binding affinity of -7 kcal/mol with β-lactoglobulin. Key interactions include hydrogen bonding with SER 144 and hydrophobic contacts with MET 49 residues. This methodology aids in predicting pharmacokinetic behavior in dairy-based drug delivery systems .

Q. What are the stability and storage requirements for this compound?

  • Storage Protocol : Powdered forms are stable at -20°C for 3 years. Solubilized formulations (e.g., in DMSO/PEG300/Tween 80) require storage at -80°C and use within 1 year to prevent degradation. Centrifugation at 500×g is recommended for liquid handling to minimize contamination .

Advanced Research Questions

Q. What molecular mechanisms underlie the pro-apoptotic effects of this compound?

  • Pathway Analysis : The compound upregulates p53, Bax, and caspase-3 in cancer cells, inducing mitochondrial-mediated apoptosis. Western blotting and flow cytometry are used to quantify protein expression and apoptotic cell populations. Confocal microscopy confirms mitochondrial membrane depolarization .

Q. Does this compound exhibit synergistic effects with other phytochemicals?

  • Combinatorial Studies : Fractionation of Andrographis paniculata extracts reveals co-occurrence with compounds like (E)-labda-8(17),12-diene-15,16-dial, which independently activates p53. Synergy is tested via Chou-Talalay combination index assays, though direct evidence for this compound remains unexplored .

Q. How is this compound administered in in vivo models, and what are the formulation challenges?

  • In Vivo Protocol : Dosing at 10 mg/kg in mice (20 g body weight) uses a 2 mg/mL solution prepared with 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O. Stability testing via LC-MS ensures formulation integrity during repeated administrations .

Q. What role does this compound play in modulating cytochrome P450 (CYP450) enzymes?

  • Enzyme Inhibition : The compound inhibits CYP450 isoforms (e.g., CYP3A4) in hepatocyte microsomes, assessed via fluorometric assays using CYP450-specific substrates. Co-incubation with probe inhibitors (e.g., ketoconazole) validates competitive binding mechanisms .

Q. Can molecular dynamics (MD) simulations predict this compound’s efficacy against SARS-CoV-2?

  • Computational Validation : MD simulations (1 ns) on the SARS-CoV-2 main protease (PDB: 7RN4) show stable binding (RMSD: 1.24 Å) comparable to nirmatrelvir. Residue fluctuation analysis (RMSF) identifies critical interactions with MET 49 and CYS 145, suggesting potential antiviral utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.